rac 7-Hydroxy Acenocoumarol

Description

rac 7-Hydroxy Acenocoumarol is a major metabolite of acenocoumarol, a racemic oral anticoagulant belonging to the 4-hydroxycoumarin class. Acenocoumarol is administered as a racemic mixture (rac), but its pharmacological activity is primarily attributed to the (R)-enantiomer, as the (S)-enantiomer undergoes rapid hepatic clearance via cytochrome P450 (CYP) enzymes, particularly CYP2C9 . The hydroxylation of acenocoumarol occurs at the 6-, 7-, and 8-positions, with 7-hydroxyacenocoumarol being the predominant metabolite . This compound itself is pharmacologically inactive but serves as a critical biomarker for metabolic studies and drug-drug interaction assessments .

Properties

IUPAC Name |

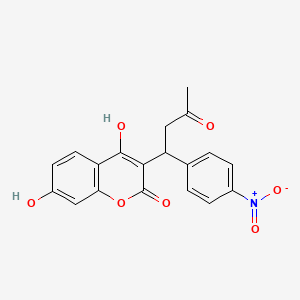

4,7-dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO7/c1-10(21)8-15(11-2-4-12(5-3-11)20(25)26)17-18(23)14-7-6-13(22)9-16(14)27-19(17)24/h2-7,9,15,22-23H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCREUDLEYTCAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(C1=CC=C(C=C1)[N+](=O)[O-])C2=C(C3=C(C=C(C=C3)O)OC2=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724558 | |

| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64180-12-7 | |

| Record name | 4,7-Dihydroxy-3-[1-(4-nitrophenyl)-3-oxobutyl]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724558 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Reaction Mechanism

The Pechmann condensation, a classical method for coumarin synthesis, involves the acid-catalyzed cyclization of resorcinol with β-keto esters or malic acid. For 7-hydroxycoumarin, resorcinol reacts with malic acid in concentrated sulfuric acid, facilitated by nitrobenzene as a reaction medium to prevent solidification and foaming. The mechanism proceeds via formation of a β-keto acid intermediate, intramolecular cyclization, and dehydration to yield the coumarin scaffold.

Optimized Reaction Conditions

The patent US3503996A details critical parameters for reproducible yields (Table 1):

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 100–130°C | <100°C: Incomplete reaction; >130°C: Tar formation |

| Nitrobenzene Quantity | 0.2–3.0 moles per resorcinol | Reduces foaming, improves solubility |

| Reaction Time | 0.25–0.5 hours | Prolonged time degrades product |

| Acid Concentration | 98% H₂SO₄ | Lower concentrations slow cyclization |

-

Combine resorcinol (6.3 mols), malic acid (1.72 mols), and nitrobenzene (0.70 mol) in 98% H₂SO₄.

-

Heat to 115–118°C for 40 minutes.

-

Quench in ice water, isolate crystals via filtration, and purify via steam distillation.

Yield: 45% (112 lbs from 635 lbs H₂SO₄).

Functionalization to rac 7-Hydroxy Acenocoumarol

Alkylation of 7-Hydroxycoumarin

The racemic acenocoumarol side chain—3-(1-(4-nitrophenyl)-3-oxobutyl)—is introduced via glycine-enolate alkylation. A glycine derivative is deprotonated to form an enolate, which reacts with 4-nitrobenzyl bromide or analogous electrophiles. This step lacks stereocontrol, yielding a racemic mixture.

-

Enolate Stability : Lithium diisopropylamide (LDA) in THF at −78°C ensures selective alkylation.

-

Side Reactions : Competing O-alkylation is minimized using bulky electrophiles.

Acetylation and Purification

Post-alkylation, the 4-hydroxy group is acetylated using acetic anhydride to enhance stability. Crude product is purified via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane).

Challenges in Industrial-Scale Production

Byproduct Formation

The Pechmann condensation produces tar-like polymers at temperatures >130°C, necessitating precise thermal control. Nitrobenzene, while effective, poses toxicity concerns, prompting research into alternatives like ionic liquids.

Comparative Analysis of Synthetic Routes

Table 2: Efficiency of Reported Methods

| Step | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Pechmann Condensation | 45–60 | 85–90 | Scalable, low-cost reagents |

| Alkylation | 30–40 | 70–80 | Introduces nitroaryl group |

| Acetylation | 85–95 | >95 | Stabilizes product |

Chemical Reactions Analysis

Metabolic Transformations

rac 7-Hydroxy Acenocoumarol is both a metabolite of acenocoumarol and a substrate for further biotransformation:

- Primary Formation : Generated via CYP2C9-mediated hydroxylation of (R)-acenocoumarol, with minor contributions from CYP1A2 and CYP2C19 . The (S)-enantiomer of acenocoumarol is rapidly cleared, leaving (R)-acenocoumarol as the primary precursor .

- Secondary Metabolism : Undergoes further oxidation or conjugation reactions, though specific pathways remain less characterized compared to its parent compound. Studies suggest potential glucuronidation or sulfation at the 7-hydroxy group, common for phenolic metabolites .

Table 1: Enzymatic Kinetic Parameters for Hydroxylation

Enzymatic Catalysis and Stereoselectivity

The hydroxylation process exhibits enantiomer-specific kinetics:

- CYP2C9 Dominance : Responsible for >90% of (S)-acenocoumarol 7-hydroxylation, with a 6-fold higher catalytic efficiency (Vmax/Km) for the (S)-enantiomer compared to the (R)-form .

- Competitive Inhibition : Sulfaphenazole (CYP2C9 inhibitor) blocks 70–90% of 7-hydroxy metabolite formation, while furafylline (CYP1A2 inhibitor) reduces 6-hydroxylation by 20–30% .

Synthetic Routes

While this compound is primarily a metabolite, synthetic approaches include:

- Direct Hydroxylation : Acenocoumarol undergoes regioselective hydroxylation using CYP2C9 mimics or chemical oxidants (e.g., H2O2/Fe²⁺ systems) .

- Multi-Step Synthesis : Starting from 4-nitrobenzalacetone and 4-hydroxycoumarin, followed by hydroxylation at position 7 via Friedel-Crafts alkylation .

Comparative Reactivity with Other Coumarins

This compound’s reactivity differs from structurally related anticoagulants:

Table 2: Reactivity Comparison of Coumarin Anticoagulants

Stability and Degradation

- Oxidative Sensitivity : The 7-hydroxy group enhances susceptibility to oxidation, forming quinone-like structures under alkaline conditions .

- pH-Dependent Degradation : Rapid decomposition occurs at pH >8, with a half-life of <24 hours in simulated intestinal fluid .

Clinical Implications

Scientific Research Applications

Anticoagulant Properties

Mechanism of Action

Rac 7-Hydroxy Acenocoumarol functions as an anticoagulant by inhibiting vitamin K epoxide reductase, which is crucial for the synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X). This inhibition leads to decreased thrombin generation and a reduction in thrombogenicity of clots . The compound's pharmacokinetic profile shows rapid oral absorption with significant bioavailability, reaching peak plasma levels within 1 to 3 hours post-administration .

Clinical Uses

The primary clinical application of this compound is in the prevention and treatment of thromboembolic disorders such as deep vein thrombosis and myocardial infarction. Its efficacy in managing these conditions has been well-documented in clinical settings .

Anti-Inflammatory Applications

Recent studies have highlighted the anti-inflammatory effects of acenocoumarol derivatives, including this compound. Research using murine macrophage RAW 264.7 cells demonstrated that acenocoumarol significantly reduces the production of pro-inflammatory mediators such as nitric oxide and prostaglandins . The compound appears to modulate inflammatory pathways by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in a concentration-dependent manner.

Case Study: Chronic Inflammatory Diseases

In a study focusing on chronic inflammatory diseases like psoriasis and atopic dermatitis, this compound was investigated for its potential therapeutic benefits. The findings indicated that it could suppress LPS-induced inflammatory responses through modulation of MAPK signaling pathways . This suggests a promising avenue for repurposing anticoagulants like acenocoumarol for treating inflammatory conditions.

Cardiovascular Applications

Vasorelaxation Effects

Research has also explored the vasorelaxant properties of this compound. In experimental models involving hypertensive rats, it was found that the compound induces vasorelaxation via activation of potassium channels and modulation of calcium influx. This effect contributes to improved vascular function and may offer therapeutic benefits for managing hypertension .

Mechanism of Action

rac 7-Hydroxy Acenocoumarol exerts its effects primarily through the inhibition of vitamin K reductase. This enzyme is crucial for the carboxylation of vitamin K-dependent clotting factors. By inhibiting this enzyme, this compound reduces the synthesis of clotting factors II, VII, IX, and X, leading to anticoagulant effects . Additionally, it inhibits the NF-κB and MAPK pathways, which are involved in the inflammatory response .

Comparison with Similar Compounds

Acenocoumarol vs. Warfarin vs. Phenprocoumon

- Metabolic Efficiency: Acenocoumarol exhibits higher intrinsic clearance than warfarin due to lower Km values (2–19 times lower) and higher Vmax, particularly for the S-enantiomer .

- Drug Interactions: Acenocoumarol is more susceptible to interactions with CYP2C9 inhibitors (e.g., sulfaphenazole) and inducers. Warfarin interactions are similarly CYP2C9-dependent, while phenprocoumon’s metabolism involves CYP3A4, broadening its interaction profile .

Pharmacological and Clinical Profiles

Anticoagulant Activity

- Potency: Acenocoumarol has a shorter half-life, necessitating more frequent dosing adjustments compared to warfarin and phenprocoumon .

Non-Anticoagulant Effects

- Anti-Melanogenic Effects: Acenocoumarol inhibits melanogenesis via Wnt/β-catenin signaling, with minimal skin irritation at concentrations ≤40 µM .

Biological Activity

Rac 7-Hydroxy Acenocoumarol (rac-7-OH-AC) is a synthetic derivative of acenocoumarol, an anticoagulant medication widely used for the prevention and treatment of thromboembolic disorders. This compound has garnered interest due to its potential biological activities and pharmacological properties, particularly in relation to anticoagulation.

This compound has the molecular formula and a molecular weight of approximately 369.32 g/mol. It is characterized by the presence of a hydroxy group at the seventh position of the acenocoumarol structure, which influences its biological activity. The synthesis typically involves hydroxylation of acenocoumarol using enzymatic or chemical methods, resulting in a racemic mixture that contains both R and S enantiomers .

The primary biological activity of rac-7-OH-AC is its role as an anticoagulant , functioning similarly to its parent compound, acenocoumarol. It inhibits vitamin K epoxide reductase, which is crucial for the recycling of vitamin K. This inhibition leads to decreased synthesis of vitamin K-dependent clotting factors (II, VII, IX, and X) in the liver, thereby reducing clot formation .

Biological Activity Overview

| Compound | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Acenocoumarol | Parent compound; lacks hydroxy groups | Anticoagulant | Directly used in therapy |

| Warfarin | Similar coumarin structure | Anticoagulant | More widely studied; different metabolism |

| This compound | Hydroxy group at seventh position | Anticoagulant | Different pharmacokinetics |

| Phenprocoumon | Similar anticoagulant properties | Anticoagulant | Longer half-life than acenocoumarol |

Pharmacokinetics

This compound exhibits distinct pharmacokinetic properties compared to other anticoagulants. Its bioavailability is influenced by factors such as protein binding (approximately 98.7% bound mainly to albumin), metabolism primarily in the liver, and renal elimination of metabolites . The half-life is typically between 8 to 11 hours, allowing for effective dosing regimens in clinical settings.

Case Studies and Research Findings

- Anticoagulation Efficacy : A study highlighted that rac-7-OH-AC demonstrates comparable efficacy to acenocoumarol in preventing thromboembolic events. However, variations in patient response due to genetic factors necessitate careful monitoring of INR levels during therapy .

- Drug Interactions : Research indicates that rac-7-OH-AC may interact with various medications, leading to altered anticoagulant effects. For example, co-administration with certain antibiotics like sulfamethoxazole-trimethoprim significantly increases the risk of overanticoagulation .

- In Vitro Studies : Limited in vitro studies have explored the effects of rac-7-OH-AC on cellular processes. These studies suggest potential applications in proteomics and further investigation into its therapeutic effects is warranted.

Q & A

Q. What are the primary metabolic pathways of rac 7-Hydroxy Acenocoumarol, and how can they be experimentally validated?

Methodological Answer: this compound is a major metabolite of acenocoumarol, formed via CYP2C9-mediated hydroxylation . To validate metabolic pathways:

- Use human liver microsomes (HLMs) to replicate in vitro hydroxylation reactions.

- Employ selective CYP inhibitors (e.g., sulphaphenazole for CYP2C9) to confirm enzyme specificity .

- Quantify metabolites via HPLC-tandem mass spectrometry (HPLC-MS/MS) with deuterated internal standards to ensure precision .

- Compare metabolic rates between S- and R-enantiomers, as S-acenocoumarol exhibits higher clearance due to stereoselective CYP2C9 activity .

Q. Which analytical methods are recommended for quantifying this compound in plasma?

Methodological Answer:

- HPLC-electrospray ionization (ESI) tandem mass spectrometry : Optimize chromatographic separation using C18 columns and mobile phases (e.g., acetonitrile/0.1% formic acid) to resolve hydroxylated metabolites .

- Validate assays per ICH guidelines (precision ≤15%, accuracy 85–115%) .

- For enantiomeric resolution, use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) to distinguish R- and S-7-hydroxy metabolites .

Advanced Research Questions

Q. How do CYP2C9 genetic polymorphisms influence this compound pharmacokinetics, and how can this be modeled in dosing algorithms?

Methodological Answer:

- Genotype-phenotype correlation : Screen for CYP2C9 variants (*2, 3) and VKORC1 alleles (e.g., c.-1639G>A) using PCR-RFLP or next-generation sequencing .

- Construct an Acenocoumarol Genotype Score (AGS) by assigning weighted values to alleles associated with dose variability (e.g., CYP2C9 *3/*3 reduces metabolic clearance by ~80%) .

- Validate algorithms in prospective cohorts using non-linear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability .

Q. How can contradictory data on CYP isoform contributions to this compound metabolism be resolved?

Methodological Answer:

- Perform enzyme kinetic assays with recombinant CYP isoforms (e.g., CYP2C9, CYP2C19, CYP3A4) to measure Km and Vmax for 7-hydroxylation .

- Use chemical inhibition studies :

- Cross-validate findings with correlation analyses of metabolite formation rates across HLMs from donors with varying CYP activities .

Q. What experimental designs are optimal for studying this compound drug-drug interactions (DDIs)?

Methodological Answer:

- In vitro : Co-incubate acenocoumarol with CYP inhibitors/inducers (e.g., fluconazole, rifampicin) in HLMs. Measure changes in 7-hydroxy metabolite formation using LC-MS/MS .

- In vivo : Conduct cross-over trials in healthy volunteers, administering acenocoumarol ± interacting drugs. Use population pharmacokinetic (PopPK) models to estimate DDI magnitude .

- Monitor INR and plasma concentrations of parent drug/metabolites to assess clinical relevance .

Q. How do enantiomeric differences in this compound pharmacokinetics impact anticoagulant response?

Methodological Answer:

- Chiral separation : Use HPLC with amylose-based chiral columns to quantify S- and R-7-hydroxy metabolites separately .

- Pharmacodynamic modeling : Link enantiomer-specific clearance (S-acenocoumarol t1/2 = 1.8 h vs. R-acenocoumarol = 6.6 h ) to INR response using Emax models .

- Assess clinical outcomes in patients with CYP2C9 variants to identify subpopulations at risk of over-anticoagulation .

Data Interpretation and Validation

Q. How should researchers address variability in this compound metabolite quantification across studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.